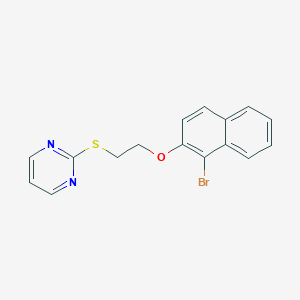
1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPNSE and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
科学的研究の応用
BPNSE has been extensively studied for its potential applications in various fields of scientific research. One of its significant applications is in the field of cancer research. BPNSE has been shown to inhibit the growth of cancer cells by targeting PTPs, which play a crucial role in cancer cell proliferation and survival. BPNSE has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, by inhibiting the activity of PTPs involved in the regulation of the immune system.
作用機序
BPNSE acts as a potent inhibitor of PTPs by binding to the active site of the enzyme. PTPs are responsible for the dephosphorylation of proteins, which plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of PTPs, BPNSE disrupts the signaling pathways that are essential for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
BPNSE has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BPNSE inhibits the activity of PTPs in a dose-dependent manner. BPNSE has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. In vivo studies have demonstrated that BPNSE inhibits tumor growth in animal models, further supporting its potential applications in cancer research.
実験室実験の利点と制限
One of the significant advantages of BPNSE is its specificity towards PTPs, which makes it a potent inhibitor of these enzymes. BPNSE has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of BPNSE is its limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
For the research of BPNSE include the development of more potent and selective inhibitors of PTPs and investigation of its potential applications in other fields.
合成法
The synthesis of BPNSE involves the reaction of 1-bromo-2-naphthol with 2-(2-pyrimidinylthio)ethanol in the presence of a base. The reaction yields BPNSE as a white solid, which can be further purified by recrystallization.
特性
製品名 |
1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether |
|---|---|
分子式 |
C16H13BrN2OS |
分子量 |
361.3 g/mol |
IUPAC名 |
2-[2-(1-bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine |
InChI |
InChI=1S/C16H13BrN2OS/c17-15-13-5-2-1-4-12(13)6-7-14(15)20-10-11-21-16-18-8-3-9-19-16/h1-9H,10-11H2 |
InChIキー |
GUSQIOTZGGAQPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCSC3=NC=CC=N3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCSC3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



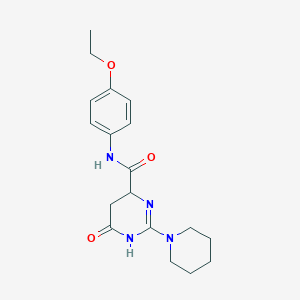
![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
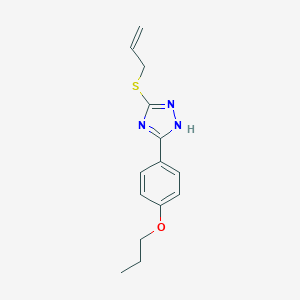
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)
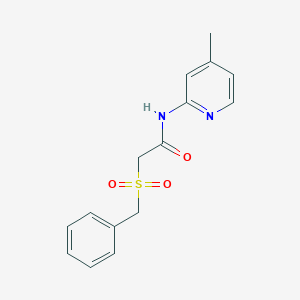
![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)
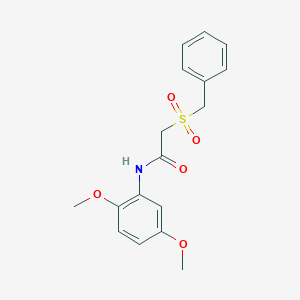
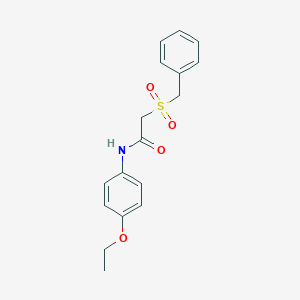
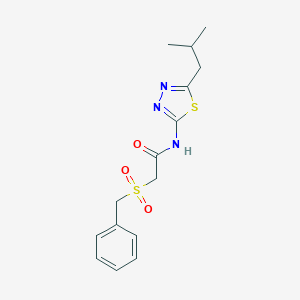
![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)
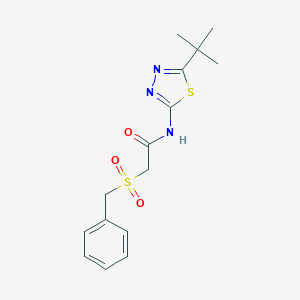
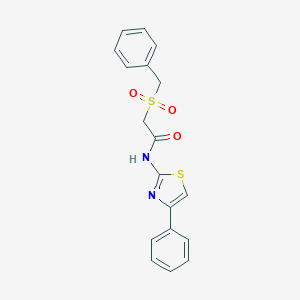
![2-(benzylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B215439.png)